

# Application Notes and Protocols for AZD8186 in Mouse Xenograft Models

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## Compound of Interest

Compound Name: (Rac)-AZD8186

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of AZD8186, a selective inhibitor of PI3K $\beta$  and PI3K $\delta$ , in mouse xenograft models, particularly those with PTEN-null tumors. The information is compiled from various preclinical studies to guide researchers in designing and executing in vivo efficacy studies.

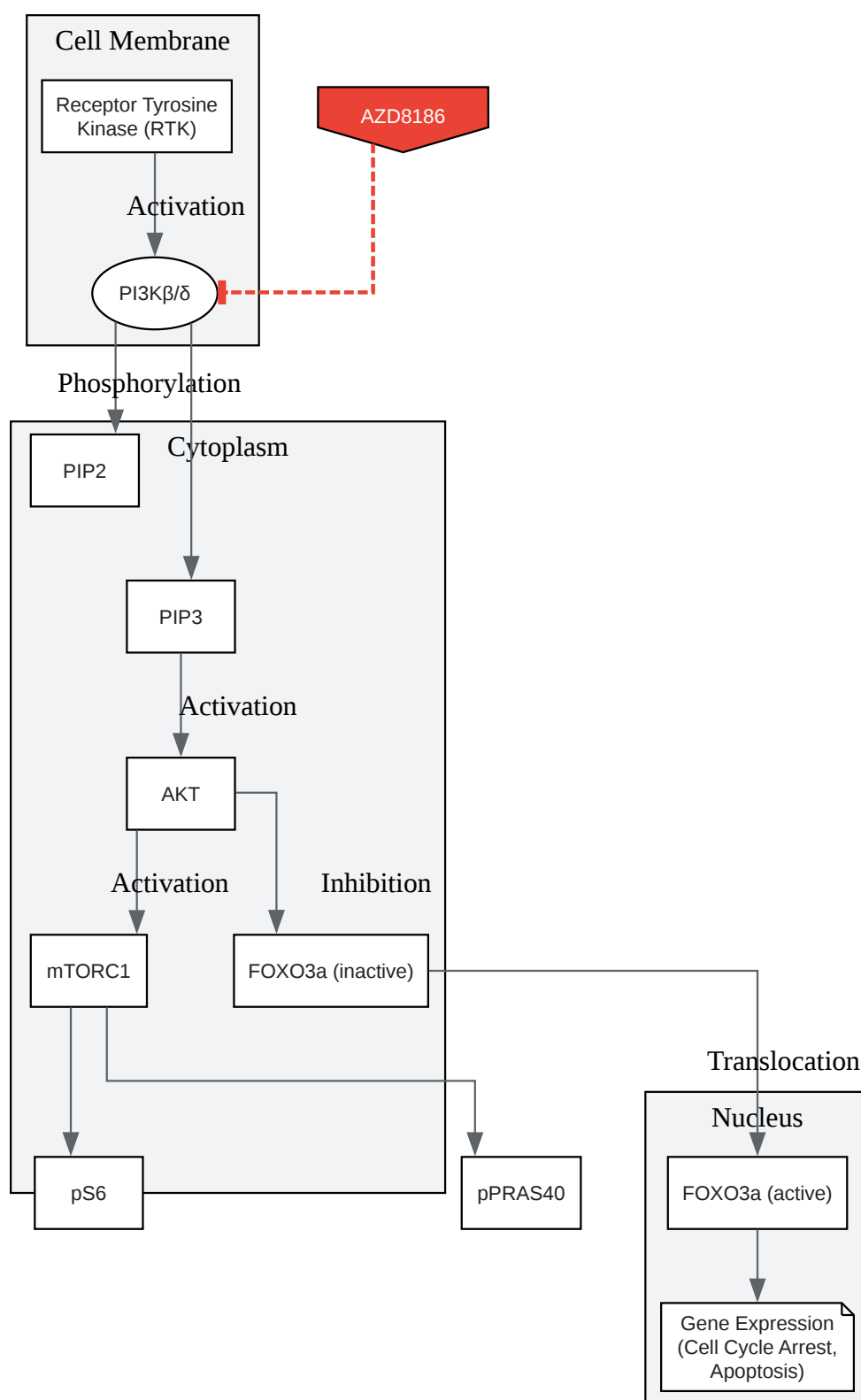
## Introduction

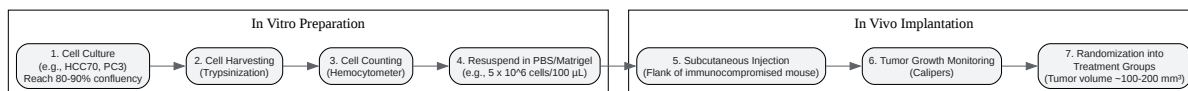
AZD8186 is a potent small-molecule inhibitor of the beta and delta isoforms of phosphoinositide 3-kinase (PI3K).[1][2] Loss of the tumor suppressor PTEN (Phosphatase and Tensin Homolog) leads to the upregulation of the PI3K/AKT signaling pathway, with a particular dependency on the PI3K $\beta$  isoform.[3][4] This makes PTEN-deficient tumors promising candidates for treatment with AZD8186.[3][4] Preclinical studies in various xenograft models have demonstrated the anti-tumor activity of AZD8186, both as a single agent and in combination with other therapies.[3][4][5]

## Mechanism of Action and Signaling Pathway

AZD8186 selectively inhibits PI3K $\beta$  and PI3K $\delta$ , which are critical components of the PI3K/AKT/mTOR signaling cascade.[1][2] In PTEN-null tumors, this pathway is constitutively active, driving cell proliferation, survival, and growth. By inhibiting PI3K $\beta$ , AZD8186 effectively

blocks the phosphorylation of AKT and downstream effectors such as PRAS40 and S6 ribosomal protein, leading to reduced tumor cell proliferation and survival.[4][6]





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